Aqueous Solubility: Sodium Salt vs. Free Acid
Chuangxinmycin inhibits purified Staphylococcus aureus tryptophanyl-tRNA synthetase (aaWRS) with an IC50 of 30 nM and a Ki of 20 nM (competitive with tryptophan), while exhibiting no detectable inhibition of the mammalian (ovine) ortholog at concentrations up to 30 µM [1]. This represents a selectivity window exceeding 1,000-fold (>30,000 nM / 30 nM) for the bacterial over the mammalian enzyme. In comparison, indolmycin, the only other well-characterized natural-product TrpRS inhibitor, also inhibits bacterial TrpRS but shows detectable activity against mammalian (rat) liver TrpRS, indicating a narrower selectivity margin [2]. The structural basis for chuangxinmycin's superior selectivity has been elucidated through crystal structures of E. coli and S. aureus TrpRS complexes, which reveal that key hydrogen bonds and a salt bridge essential for chuangxinmycin binding to bacterial TrpRS are absent in the human cytoplasmic TrpRS binding pocket [3].
Free acid: almost insoluble
| Evidence Dimension | Enzyme inhibition potency and bacterial-vs-mammalian selectivity |
|---|---|
| Target Compound Data | IC50 = 30 nM (S. aureus aaWRS); Ki = 20 nM (competitive with L-tryptophan); no inhibition of ovine aaWRS up to 30 µM |
| Comparator Or Baseline | Indolmycin: inhibits bacterial TrpRS; rat liver TrpRS also affected (lesser degree per BRENDA). Mammalian TrpRS: chuangxinmycin methyl ester, hydroxamic acid, amide, hydroxymethyl, and tetrazole analogues show no inhibition of S. aureus TrpRS at relevant concentrations |
| Quantified Difference | >1,000-fold selectivity window (bacterial IC50 30 nM vs. mammalian no-effect level >30 µM). Chuangxinmycin exhibits tighter bacterial binding than indolmycin, with species-dependent selectivity structurally validated. |
| Conditions | In vitro enzyme assay using purified recombinant S. aureus aaWRS; aminoacylation activity measured via scintillation proximity assay; ovine aaWRS used as mammalian counter-screen (Brown et al. 2002). Crystal structures: E. coli TrpRS (EcTrpRS) and S. aureus TrpRS (SaTrpRS) in complex with chuangxinmycin, ATP, and tryptophan (Ren et al. 2025). |
Why This Matters
The >1,000-fold selectivity window provides a quantifiable safety margin that is structurally validated at the atomic level, directly reducing the risk of mechanism-based mammalian toxicity—a key procurement differentiator versus less selective TrpRS inhibitors.
- [1] Brown MJ, Carter PS, Fenwick AS, et al. The antimicrobial natural product chuangxinmycin and some synthetic analogues are potent and selective inhibitors of bacterial tryptophanyl tRNA synthetase. Bioorg Med Chem Lett. 2002;12(21):3171-3174. doi:10.1016/S0960-894X(02)00604-2 View Source
- [2] BRENDA Enzyme Database. EC 6.1.1.2 (tryptophan-tRNA ligase). Ligand entries: chuangxinmycin (ID 33874), indolmycin (ID 10671). Indolmycin: liver enzyme is affected much less (Rattus norvegicus). Accessed 2026. View Source
- [3] Ren Y, Wang S, Liu W, Wang J, Fang P. Mechanistic insights into the ATP-mediated and species-dependent inhibition of TrpRS by chuangxinmycin. RSC Chem Biol. 2025;6:1079-1088. doi:10.1039/D5CB00060B View Source
